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Fructosyl-lysine
Descripción general
Descripción
La Fructoselysina es un producto de Amadori formado por la glicosilación no enzimática de la lisina con glucosa. Es un intermedio clave en la reacción de Maillard, que ocurre durante el calentamiento de los productos alimenticios. Este compuesto es significativo en la química y biología de los alimentos debido a su papel en la formación de productos finales de glicosilación avanzada (AGE), que se asocian con diversas condiciones de salud .
Mecanismo De Acción
La Fructoselysina ejerce sus efectos principalmente a través de su participación en la reacción de Maillard. Esta reacción conduce a la formación de AGE, que pueden modificar proteínas y otras biomoléculas, afectando su función. En bacterias como Escherichia coli, la Fructoselysina es metabolizada por enzimas específicas, lo que lleva a la producción de glucosa 6-fosfato y lisina .
Análisis Bioquímico
Biochemical Properties
Fructosyl-lysine plays a significant role in biochemical reactions. It is involved in early-stage glycation by glucose, forming fructosamine adducts . The enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase interact with this compound, breaking it down into glucose 6-phosphate and lysine .
Cellular Effects
This compound’s effects on cells are primarily related to its role in glycation processes. Glycation, particularly advanced glycation end products (AGEs), contributes to the pathogenesis of vascular complications of diabetes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the formation of AGEs. AGEs are formed from the degradation of this compound and glycation of proteins by methylglyoxal (MG) and related physiological dicarbonyl metabolites .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are closely tied to its role in the formation of AGEs. AGEs are stable and can be robustly quantitated in tissues and body fluids using stable isotopic dilution analysis liquid chromatography-tandem mass spectrometry .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycation. It is broken down by the enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Fructoselysina se puede sintetizar haciendo reaccionar lisina con glucosa en condiciones controladas. La reacción típicamente involucra calentar la mezcla para promover la reacción de Maillard, lo que lleva a la formación de Fructoselysina. Las condiciones de reacción, como la temperatura y el pH, son cruciales para optimizar el rendimiento y la pureza del producto .
Métodos de Producción Industrial: En entornos industriales, la Fructoselysina se produce durante el procesamiento de alimentos, especialmente aquellos que se someten a altas temperaturas, como la cocción y el freído. La formación de Fructoselysina está influenciada por factores como el tipo de alimento, las condiciones de procesamiento y la presencia de otros ingredientes .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Fructoselysina experimenta varias reacciones químicas, que incluyen:
Hidrólisis: La hidrólisis catalizada por ácidos de la Fructoselysina da como resultado la formación de furosina.
Degradación Enzimática: En bacterias como Escherichia coli, la Fructoselysina es metabolizada por enzimas como la Fructoselysina-6-quinasa y la Fructoselysina 6-fosfato deglicasa, lo que lleva a la producción de glucosa 6-fosfato y lisina.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Los agentes oxidantes comunes utilizados en la oxidación de Fructoselysina incluyen peróxido de hidrógeno e iones metálicos.
Condiciones Ácidas: Las reacciones de hidrólisis típicamente requieren condiciones ácidas, a menudo utilizando ácido clorhídrico.
Productos Principales:
Furosina: Formada a partir de la hidrólisis catalizada por ácidos de la Fructoselysina.
Productos Finales de Glicosilación Avanzada (AGE): Resultan de la oxidación de la Fructoselysina.
Aplicaciones Científicas De Investigación
Fructosyl-lysine, also known as N-ε-fructosyllysine (FL), is an Amadori rearrangement product formed through glycation reactions, notably in food processing . It is also found in vivo, and its levels are elevated in diabetes . this compound has implications in various fields, including diabetes management, food science, and gut microbiome research .
Scientific Research Applications
Diabetes Management
- Marker for Blood Glucose Control: this compound levels in fingernails correlate with fasting blood glucose levels in diabetic patients, indicating blood glucose control over the previous 3 to 5 months . A study found significantly higher fructose-lysine levels in the fingernails of diabetic patients compared to healthy individuals .
- FAOD-Based Assays: Fructosyl amino acid oxidase (FAOD)-based assays are used to measure glycated proteins, including this compound, offering alternatives to conventional detection methods for assessing diabetes treatment effectiveness . FAOD-based sensors can potentially be used in simple, convenient, and economical methods for measuring glycated proteins for point-of-care treatment or self-monitoring applications .
Food Science
- Maillard Reaction Product: this compound is a product of the Maillard reaction, which occurs during food preparation, dehydration, and storage .
- Impact on Gut Microbiome: As an Amadori compound, this compound influences the animal gut microbiome, making it important to understand how bacteria utilize fructosamines . Certain lactic acid bacteria can utilize the sugar moiety of this compound as a substrate for lactic acid fermentation . Lactobacillus buchneri DSM 20057, Lactobacillus jensenii DSM 20557, and Pediococcus acidilactici DSM 25404 are examples of lactic acid bacteria species that can degrade this compound .
Enzyme Engineering
- FAOD Improvement: Researchers have used protein engineering to improve the properties of FAOD, enhancing its substrate specificity via random mutagenesis and screening . For example, a single amino acid substitution in FAOD from Fusarium oxysporum greatly decreased activity with f-αVal while only slightly affecting its activity with f-εLys, enhancing f-εLys specificity .
Other Applications
Comparación Con Compuestos Similares
La Fructoselysina es similar a otros productos de Amadori, como:
N-ε-carboximetilisina: Otro producto de glicosilación formado a partir de lisina y glucosa.
Lactuloselysina: Formada a partir de la reacción de lisina con lactulosa.
Singularidad: La Fructoselysina es única debido a su vía de formación específica y su papel como precursor de varios AGE. Su presencia en productos alimenticios y sistemas biológicos la convierte en un valioso marcador para estudiar la reacción de Maillard y sus implicaciones .
Actividad Biológica
Fructosyl-lysine (FL), also known as N-ε-fructosyllysine or fructoselysine, is an Amadori product formed through the non-enzymatic glycation of lysine residues by fructose. This compound is prevalent in processed foods and has garnered attention for its biological activities and implications in health and disease. This article explores the biological activity of this compound, focusing on its metabolic pathways, interactions with gut microbiota, and its role in various health conditions.
1. Metabolic Pathways
This compound undergoes various transformations in the body, particularly within the gut microbiome. Upon ingestion, FL is phosphorylated to form 6-phosphofructose-lysine (6-P-F-Lys) before being metabolized by specific bacterial enzymes. The bacterial enzyme FrlB plays a crucial role in converting 6-P-F-Lys into L-lysine and glucose-6-phosphate, which are essential for various metabolic processes. Recent studies utilizing X-ray crystallography and mass spectrometry have elucidated the catalytic mechanisms of FrlB, revealing insights into how gut bacteria utilize FL .
2. Interaction with Gut Microbiota
This compound significantly influences the composition and activity of gut microbiota. Certain strains of lactic acid bacteria have demonstrated the ability to degrade FL effectively, suggesting that dietary intake of this compound can modulate microbial populations in the gastrointestinal tract. For instance, strains such as Lactobacillus buchneri and Pediococcus acidilactici have been identified as effective FL degraders under anaerobic conditions, highlighting the potential for dietary interventions to promote beneficial gut microbiota .
3.1 Diabetes and Glycation
FL levels are notably elevated in diabetic conditions due to increased glycation processes. Research has shown that diabetic rats exhibit significantly higher concentrations of FL in tissues such as glomeruli, retina, and sciatic nerves compared to healthy controls. This accumulation is associated with diabetic complications including nephropathy and retinopathy . The correlation between FL levels and blood glucose control has also been explored; it was found that furosine derived from FL in fingernails could serve as an indicator of long-term glycemic control in diabetic patients .
3.2 Advanced Glycation End Products (AGEs)
This compound is classified as an early-stage glycation product, which can further participate in the formation of advanced glycation end products (AGEs). AGEs are implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Studies indicate that FL may contribute to oxidative stress and inflammation through its interaction with receptors for AGEs (RAGE), thereby influencing disease progression .
4.1 Diabetic Rats Study
A study conducted on streptozotocin-induced diabetic rats revealed significant increases in FL concentrations across several tissues compared to normal controls. The study utilized liquid chromatography coupled with tandem mass spectrometry to quantify FL levels, demonstrating its potential role as a biomarker for diabetes-related complications .
4.2 Human Nail Study
Another investigation assessed the relationship between nail-derived furosine (from FL) and blood glucose levels in diabetic patients. Results indicated a strong correlation between elevated furosine levels and fasting blood glucose, suggesting that monitoring nail furosine could provide insights into long-term glycemic control .
5. Summary Table of Biological Activities
Propiedades
IUPAC Name |
(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFTQDGRDJNV-AYHFEMFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045836 | |
Record name | Fructoselysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21291-40-7 | |
Record name | ε-Fructoselysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21291-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructosyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fructoselysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRUCTOSYLLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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